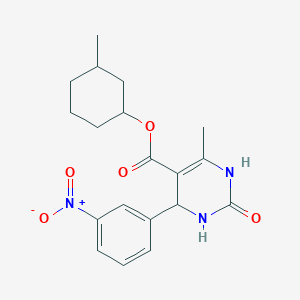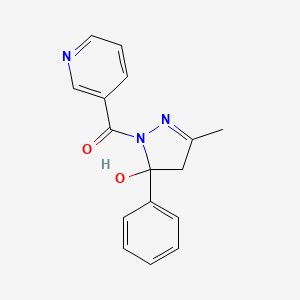
ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate, also known as ethyl 6-methyl-3,4-dihydroquinoline-1-carboxylate, is a chemical compound that belongs to the quinoline family. This compound has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. By inhibiting this enzyme, ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate can prevent the growth and proliferation of cancer cells and other disease-causing organisms.
Biochemical and Physiological Effects
Studies have shown that ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate exhibits various biochemical and physiological effects in the body. For example, this compound has been shown to induce apoptosis, a process of programmed cell death that is essential for the removal of damaged and abnormal cells from the body. Additionally, ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a key role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in lab experiments is its potent activity against various disease-causing organisms. This compound has been shown to exhibit significant antitumor, antiviral, and antimicrobial activities, making it a valuable tool for studying the mechanisms of these diseases. However, one limitation of using ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in scientific research. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound and its potential interactions with other drugs and molecules in the body. Additionally, the use of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate in combination with other compounds may enhance its activity and reduce its potential toxicity, making it a more effective tool for scientific research.
Synthesemethoden
The synthesis of ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate is a multistep process that involves the reaction of 2-aminoacetophenone with ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate acetoacetate in the presence of acetic anhydride and glacial acetic acid. The resulting intermediate is then treated with hydrochloric acid to form the final product, ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate. This synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of new drugs for the treatment of various diseases. Studies have shown that ethyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate 6-methyl 6-methyl-3,4-dihydro-1(2H)-quinolinecarboxylate-3,4-dihydro-1(2H)-quinolinecarboxylate exhibits significant antitumor, antiviral, and antimicrobial activities, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
ethyl 6-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)14-8-4-5-11-9-10(2)6-7-12(11)14/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBFJJUDWCSWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC2=C1C=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B4935516.png)
![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)
![4-(4-nitrophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935535.png)


![5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935547.png)

![3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4935568.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methylpropanamide](/img/structure/B4935576.png)
![(3S*)-1-ethyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B4935577.png)
![N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![cyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4935590.png)
![sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate](/img/structure/B4935606.png)